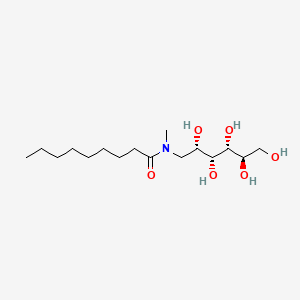
Mega-9
Descripción general
Descripción
Aplicaciones Científicas De Investigación
MEGA-9 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un detergente no iónico en la solubilización de compuestos hidrofóbicos.
Biología: Facilita la extracción y estabilización de proteínas de membrana para estudios estructurales.
Medicina: Se emplea en la formulación y los sistemas de administración de fármacos.
Industria: Se utiliza en la producción de cosméticos y productos de cuidado personal debido a sus suaves propiedades detergentes .
Mecanismo De Acción
MEGA-9 ejerce sus efectos al interactuar con las regiones hidrofóbicas de las proteínas de membrana, solubilizándolas así en soluciones acuosas. El grupo de cabeza hidrofílico de this compound interactúa con el agua, mientras que la cola hidrofóbica interactúa con la bicapa lipídica, lo que interrumpe eficazmente la membrana y solubiliza las proteínas .
Análisis Bioquímico
Biochemical Properties
Mega-9 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to reconstitute proteins into liposomes . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been used to study its effects on the oligomerization of Bacillus thuringiensis Cry4Ba toxin . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
MEGA-9 se sintetiza mediante la reacción de ácido nonanoico con N-metilglucamina. La reacción típicamente involucra los siguientes pasos:
Esterificación: El ácido nonanoico se hace reaccionar con N-metilglucamina en presencia de un catalizador, como el ácido sulfúrico, para formar el intermedio éster.
Hidrólisis: El intermedio éster se hidroliza luego en condiciones ácidas o básicas para producir this compound
Métodos de producción industrial
En entornos industriales, this compound se produce en reactores a gran escala donde las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El proceso implica:
Mezcla: El ácido nonanoico y la N-metilglucamina se mezclan en un reactor.
Catálisis: Se agrega un catalizador para facilitar la reacción de esterificación.
Purificación: El producto se purifica mediante destilación o cristalización para eliminar cualquier impureza
Análisis De Reacciones Químicas
Tipos de reacciones
MEGA-9 experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar ácidos carboxílicos correspondientes.
Reducción: Se puede reducir para formar alcoholes.
Sustitución: This compound puede sufrir reacciones de sustitución donde el grupo nonanoilo es reemplazado por otros grupos acilo
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los cloruros de acilo o los anhídridos se utilizan comúnmente para reacciones de sustitución
Productos principales
Oxidación: Ácido nonanoico y otros ácidos carboxílicos.
Reducción: Nonanol y otros alcoholes.
Sustitución: Diversos derivados de acilo dependiendo del sustituyente utilizado
Comparación Con Compuestos Similares
Compuestos similares
- N-decanoil-N-metilglucamina
- N-dodecanoil-N-metilglucamina
- N-hexanoil-N-metilglucamina
Singularidad
MEGA-9 es único debido a su equilibrio óptimo entre propiedades hidrofílicas e hidrofóbicas, lo que lo hace altamente efectivo en la solubilización de una amplia gama de proteínas de membrana. Su concentración micelar crítica es menor en comparación con otros compuestos similares, lo que aumenta su eficiencia en la extracción de proteínas .
Propiedades
IUPAC Name |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6/c1-3-4-5-6-7-8-9-14(21)17(2)10-12(19)15(22)16(23)13(20)11-18/h12-13,15-16,18-20,22-23H,3-11H2,1-2H3/t12-,13+,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRLIVCNZWDCDE-SJXGUFTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005752 | |
| Record name | 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85261-19-4 | |
| Record name | Nonanoyl-N-methylglucamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85261-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonanoyl-N-methylglucamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085261194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxononyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 4-[2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-1H-pyrrol-1-yl]-](/img/structure/B1676082.png)





![4-{[(4-Nitroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B1676091.png)



![4-Amino-8-(3-((3,4-dimethoxyphenethyl)amino)propyl)-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione](/img/structure/B1676100.png)
